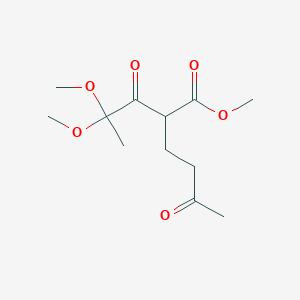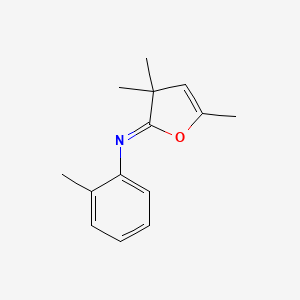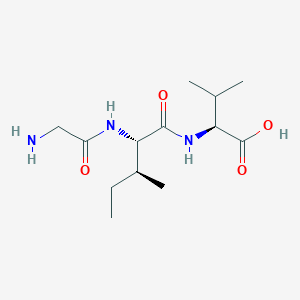![molecular formula C16H14N2O2 B14424899 3-[(2-methoxyphenyl)methyl]-1H-quinoxalin-2-one CAS No. 82500-92-3](/img/structure/B14424899.png)
3-[(2-methoxyphenyl)methyl]-1H-quinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-methoxyphenyl)methyl]-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-methoxyphenyl)methyl]-1H-quinoxalin-2-one typically involves the condensation of o-phenylenediamine with a suitable diketone or its equivalent. One common method is the reaction of o-phenylenediamine with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-methoxyphenyl)methyl]-1H-quinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in DMF with alkyl halides.
Major Products Formed
Oxidation: Quinoxaline derivatives with additional oxygen functionalities.
Reduction: Reduced quinoxaline derivatives.
Substitution: Alkylated or arylated quinoxaline derivatives.
Applications De Recherche Scientifique
3-[(2-methoxyphenyl)methyl]-1H-quinoxalin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds
Mécanisme D'action
The mechanism of action of 3-[(2-methoxyphenyl)methyl]-1H-quinoxalin-2-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: The parent compound with a similar core structure.
2-Methylquinoxaline: A derivative with a methyl group at the 2-position.
2-Phenylquinoxaline: A derivative with a phenyl group at the 2-position.
Uniqueness
3-[(2-methoxyphenyl)methyl]-1H-quinoxalin-2-one is unique due to the presence of the 2-methoxyphenylmethyl group, which imparts distinct chemical and biological properties. This substitution can enhance its solubility, reactivity, and biological activity compared to other quinoxaline derivatives .
Propriétés
Numéro CAS |
82500-92-3 |
|---|---|
Formule moléculaire |
C16H14N2O2 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
3-[(2-methoxyphenyl)methyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C16H14N2O2/c1-20-15-9-5-2-6-11(15)10-14-16(19)18-13-8-4-3-7-12(13)17-14/h2-9H,10H2,1H3,(H,18,19) |
Clé InChI |
FXBKTHIASNACLB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CC2=NC3=CC=CC=C3NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


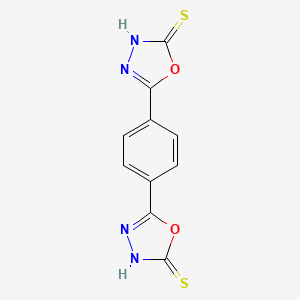
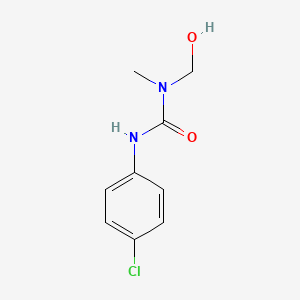
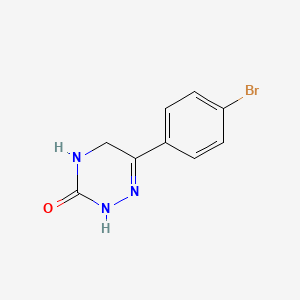
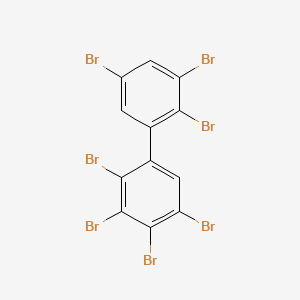
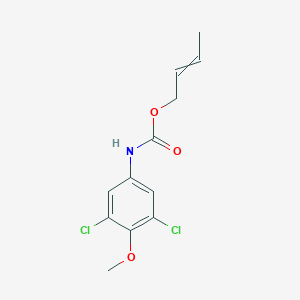
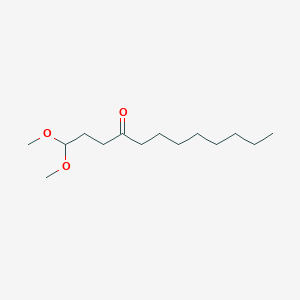
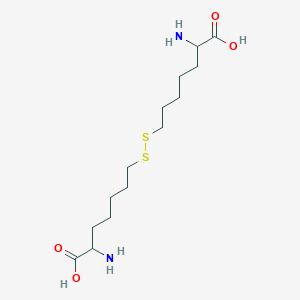
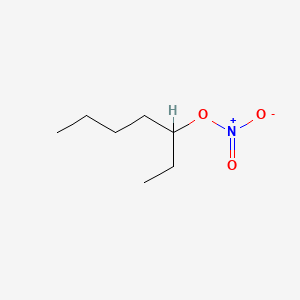
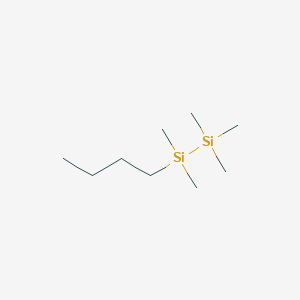
![(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid](/img/structure/B14424868.png)
